molecular formula C13H11N5OS B5654048 (4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B5654048
M. Wt: 285.33 g/mol
InChI Key: DHFGPEKKZYFHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a heterocyclic compound that features a thiazole ring and a pyrazolone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of hydrazine derivatives with thiazole-containing compounds. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thiosemicarbazide derivatives with various haloketones in solvents like tetrahydrofuran (THF) or 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a thiazole ring and a pyrazolone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-9-11(15-16-13-14-7-8-20-13)12(19)18(17-9)10-5-3-2-4-6-10/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFGPEKKZYFHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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